6,7-Dichloro-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dichloro-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of two chlorine atoms at the 6 and 7 positions of the indene ring, and an amine group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2,3-dihydro-1H-inden-1-amine typically involves the chlorination of 2,3-dihydro-1H-inden-1-amine. One common method includes the use of thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to achieve high efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6,7-dichloro-2,3-dihydro-1H-inden-1-one, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6,7-Dichloro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its possible antiviral, anticancer, and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound to study the effects of chlorine substitution on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms may enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2,3-dihydro-1H-inden-1-amine
- 5,6-Dichloro-2,3-dihydro-1H-inden-1-one
- 6,7-Difluoro-2,3-dihydro-1H-inden-1-amine
Uniqueness
6,7-Dichloro-2,3-dihydro-1H-inden-1-amine is unique due to the specific positioning of the chlorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it more suitable for certain applications, such as higher potency in medicinal chemistry or better performance in materials science .
Properties
CAS No. |
67120-41-6 |
---|---|
Molecular Formula |
C9H9Cl2N |
Molecular Weight |
202.08 g/mol |
IUPAC Name |
6,7-dichloro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9Cl2N/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3,7H,2,4,12H2 |
InChI Key |
BHSDIKUJHAGYFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.